2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound with a molecular formula of C12H6ClN3O3S.
Mechanism of Action
Mode of Action
It is synthesized through a series of reactions including cyclization, chlorination, and nucleophilic substitution .
Pharmacokinetics
It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, its stability might be affected by temperature as it is recommended to be stored in an inert atmosphere at 2-8°C .
Preparation Methods
The synthesis of 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine involves multiple steps. One common method starts with methyl 3-aminothiophene-2-carboxylate and urea. The process includes cyclization, chlorination, and nucleophilic substitution . The reaction conditions typically involve mechanical agitation at elevated temperatures, such as 180°C, and the use of reagents like thionyl chloride for chlorination . The total yield of this synthetic route is approximately 42.4% .
Chemical Reactions Analysis
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride for chlorination and reducing agents like hydrogen gas or metal hydrides for reduction reactions .
Scientific Research Applications
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of small molecule anticancer drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine can be compared to other similar compounds such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Another intermediate used in the synthesis of anticancer drugs.
2-Chloro-4-(3-nitrophenoxy)-5H-5lambda3-thieno[3,2-d]pyrimidine: A structurally similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-12-14-9-4-5-20-10(9)11(15-12)19-8-3-1-2-7(6-8)16(17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXIACCHHSKZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC3=C2SC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229703 | |
Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353553-07-7 | |
Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353553-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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